Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a synthetic organic compound with significant relevance in pharmaceuticals and chemical research. It belongs to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound can be synthesized through various chemical methods, typically involving the reaction of 3-fluorobenzaldehyde with thioamide under acidic conditions. It is commercially available from several chemical suppliers, including AK Scientific and BenchChem, which provide detailed safety data sheets and product specifications .
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate can be classified as follows:
The synthesis of methyl 2-(3-fluorophenyl)thiazole-4-carboxylate generally involves the following steps:
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C11H8FNO2S |
| Molecular Weight | 237.25 g/mol |
| InChI | InChI=1S/C11H8FNO2S/c1-15 |
| InChI Key | RTQZTVSJDAXVPF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure, allowing for the exploration of its biological activity and enhancing its pharmacological properties.
The mechanism of action for methyl 2-(3-fluorophenyl)thiazole-4-carboxylate is primarily related to its interactions at the molecular level with biological targets:
Research into similar thiazole derivatives indicates that these compounds often exhibit antimicrobial or anticancer activities, suggesting that methyl 2-(3-fluorophenyl)thiazole-4-carboxylate may have similar therapeutic potentials .
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate finds applications in various scientific fields:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: